
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate
Overview
Description
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is an organic compound with the molecular formula C13H17BrO3. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl ester group and a bromomethylphenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromo-4-methylphenoxy)acetate typically involves the esterification of 2-(2-bromo-4-methylphenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is primarily used as an intermediate in organic synthesis. It serves as a building block for various pharmaceuticals and agrochemicals. The bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the molecular framework.
Biological Research
In biological studies, this compound is employed as a probe to investigate enzyme mechanisms and biochemical pathways. It can facilitate the understanding of interactions between enzymes and substrates, contributing to drug discovery and development processes.
Medicinal Chemistry
The compound acts as a precursor for synthesizing potential drug candidates. Its derivatives have shown promise in various biological activities, including antimicrobial properties. Research indicates that para-substituted analogs often exhibit superior activity compared to ortho-substituted ones, highlighting its relevance in medicinal chemistry.
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other complex molecules that have applications across multiple sectors.
Case Study 1: Antimicrobial Activity
Research has demonstrated that certain derivatives of this compound possess notable antimicrobial activity. In vitro studies revealed that these compounds inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceutical applications.
Case Study 2: Enzyme Mechanism Investigation
In a study focused on enzyme interactions, this compound was utilized to probe the activity of specific enzymes involved in metabolic pathways. The compound's ability to modify enzyme behavior provided insights into substrate specificity and catalytic mechanisms, aiding in the design of more effective drugs .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromo-4-methylphenoxy)acetate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can be hydrolyzed under acidic or basic conditions, releasing the corresponding carboxylic acid. These reactions are facilitated by the presence of catalytic amounts of acids or bases, which activate the reactants and stabilize the transition states .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-bromomethylphenoxy)acetate
- Tert-butyl 2-(4-bromophenoxy)acetate
- Tert-butyl 2-(2-chloro-4-methylphenoxy)acetate
Uniqueness
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is unique due to the presence of both a bromomethyl group and a tert-butyl ester group. This combination of functional groups allows for a wide range of chemical transformations and applications. The bromomethyl group is particularly reactive, making the compound a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and related studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl acetate with 2-bromo-4-methylphenol under acidic conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study reported that related compounds demonstrated effective inhibition against various bacterial strains, suggesting that structural modifications can enhance their potency. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31 nM to over 100 nM depending on the specific structural features .
Enzyme Inhibition
A notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. In vitro studies have shown that certain derivatives can inhibit key enzymes involved in metabolic pathways, including cytochrome P450 isoforms, which are crucial for drug metabolism. For example, one derivative exhibited an IC50 value of 8.6 μM against CYP2C19, indicating moderate inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications on the aromatic ring and the ester group can significantly impact its efficacy:
Modification | Effect on Activity |
---|---|
Para substitution | Generally preferred for higher activity |
Bulky groups at ester site | Often lead to decreased activity |
Halogen substitutions | Varying effects based on position and type |
Studies have shown that para-substituted analogs tend to exhibit better activity compared to ortho-substituted ones .
Case Studies
- Antimicrobial Screening : In a screening study involving various substituted phenoxyacetates, this compound was identified as one of the more potent compounds against Gram-positive bacteria, with an MIC comparable to established antibiotics .
- In Vivo Pharmacokinetics : Further pharmacokinetic studies in animal models revealed that certain derivatives maintained good plasma levels and exhibited favorable absorption characteristics, making them candidates for further development in therapeutic applications .
- Cancer Research : Some derivatives have been investigated for their potential anti-cancer properties, particularly in inhibiting pathways associated with tumor growth. Compounds with similar scaffolds have shown promise in preclinical models targeting specific cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for tert-butyl 2-(2-bromo-4-methylphenoxy)acetate, and how do reaction conditions influence yield and purity?
Synthesis typically involves palladium-catalyzed α-arylation of zinc enolates with aryl bromides, yielding 76–96% for analogous tert-butyl esters . Multi-step approaches include phenolic O-alkylation with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) followed by bromination . Key parameters include catalyst loading (2–5 mol% Pd), anhydrous conditions, and purification via silica gel chromatography with hexane/ethyl acetate gradients .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Critical techniques include:
- ¹H/¹³C NMR : δ 1.4 ppm (tert-butyl protons), δ 4.6 ppm (acetate methylene), aromatic signals (δ 6.8–7.5 ppm) .
- IR : C=O stretch (~1740 cm⁻¹), C-O ester (~1250 cm⁻¹).
- X-ray crystallography : Resolves structural ambiguities using SHELXL refinement , with triclinic unit cell parameters (e.g., a=8.3 Å, b=12.6 Å, c=14.0 Å) .
Q. What safety protocols are essential given limited toxicity data?
Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential volatile byproducts . Store at 2–8°C under inert gas to prevent hydrolysis . First aid includes 15-minute eye irrigation and immediate removal of contaminated clothing .
Advanced Research Questions
Q. How can regioselectivity be optimized in brominated tert-butyl phenoxyacetate derivatives?
For ortho-bromination, use FeCl₃ in chlorinated solvents (0–5°C), achieving >80% selectivity . Para-substitution in starting phenols directs bromine to ortho positions via electronic effects. Monitor progress via TLC (hexane/EtOAc 3:1, Rf 0.3–0.5) .
Q. What crystallographic challenges arise, and how can SHELX address them?
Flexible tert-butyl groups and bromine’s electron density cause disorder. SHELXL strategies:
- Apply ISOR/SADI restraints for rotating tert-butyl moieties.
- Use TWIN/BASF commands for pseudo-merohedral twinning in triclinic systems .
- Refine anisotropic displacement parameters for Br atoms, targeting R1 <5% .
Q. How to resolve contradictions between computational and experimental NMR data?
For deviations >0.3 ppm:
- Perform VT-NMR (25–60°C) to detect rotamers .
- Use 2D NOESY for through-space couplings between tert-butyl and aromatic protons.
- Analyze solvent polarity effects via COSMO-RS simulations .
Q. What mechanistic insights guide catalyst selection for cross-coupling reactions?
Bromine’s leaving group ability enables:
- Suzuki-Miyaura : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1, 80°C) yields >85% .
- Buchwald-Hartwig amination : Requires Xantphos/Pd₂(dba)₃ to prevent ester cleavage .
Q. How do storage conditions impact stability?
Degradation pathways:
Properties
IUPAC Name |
tert-butyl 2-(2-bromo-4-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-9-5-6-11(10(14)7-9)16-8-12(15)17-13(2,3)4/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFUKPYKUPMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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